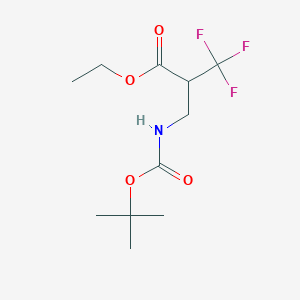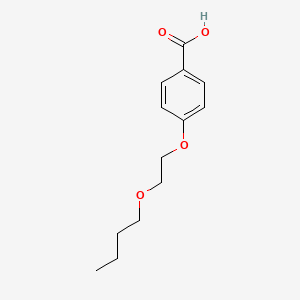
4-(2-Butoxyethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Butoxyethoxy)benzoic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-butoxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butoxyethoxy)benzoic acid typically involves the esterification of benzoic acid with 2-butoxyethanol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity reagents and optimized reaction conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Butoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-(2-Butoxyethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(2-Butoxyethoxy)benzoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Butoxyethoxy)-2-(trifluoromethyl)benzoic acid
- 4-(2-Butoxyethoxy)benzoic acid derivatives
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its butoxyethoxy group provides increased solubility and flexibility compared to other benzoic acid derivatives, making it valuable in various applications.
Propriétés
Numéro CAS |
67132-02-9 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-(2-butoxyethoxy)benzoic acid |
InChI |
InChI=1S/C13H18O4/c1-2-3-8-16-9-10-17-12-6-4-11(5-7-12)13(14)15/h4-7H,2-3,8-10H2,1H3,(H,14,15) |
Clé InChI |
QVHYMIBTDQPVLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



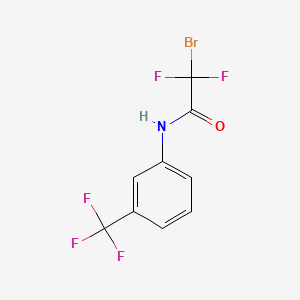

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
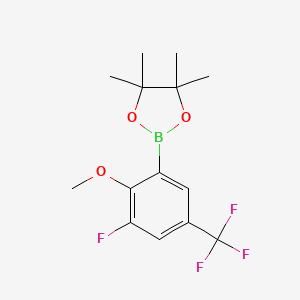
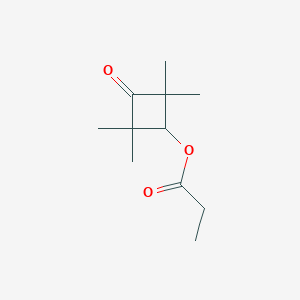
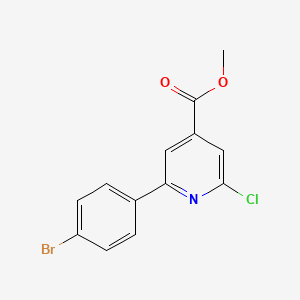
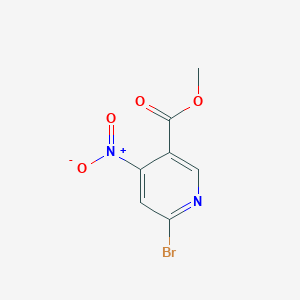



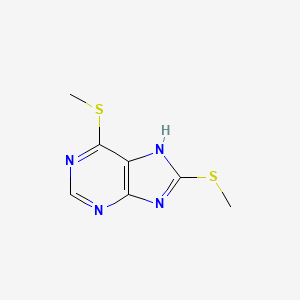
![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
